(211At)Audr - 63473-09-6

(211At)Audr

Catalog Number: EVT-1557198
CAS Number: 63473-09-6
Molecular Formula: C9H11AtN2O5
Molecular Weight: 437.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(211At)Audr, or 5-[211At]astatodeoxyuridine, is a radiolabeled nucleoside analogue that incorporates astatine-211, a radioactive isotope of astatine. This compound is significant in the field of targeted alpha-particle radiotherapy, particularly for treating certain types of cancer. Astatine-211 emits high-energy alpha particles, which can induce lethal damage to cancer cells while minimizing harm to surrounding healthy tissue.

Source: The primary source of astatine-211 is through the bombardment of natural bismuth with alpha particles in a cyclotron. The production process involves specific reactions that yield the desired isotope, followed by purification methods to isolate it for further use in radiopharmaceutical applications .

Classification: (211At)Audr falls under the category of astatinated radiopharmaceuticals. These compounds are classified based on their therapeutic application in oncology and their chemical structure as halogenated nucleosides.

Synthesis Analysis

The synthesis of (211At)Audr has been explored using various methods, with notable advancements in efficiency and yield. Two primary methods have been documented:

  1. Diazonium Intermediate Method: This method initially yielded low radiochemical yields but has been refined over time.
  2. Sonication Method: A more successful approach involves using a trimethylstannyl precursor combined with hydrogen peroxide and acetic acid. This method achieves an impressive radiochemical yield of 85-90% within 15-20 seconds through sonication, followed by purification via high-performance liquid chromatography (HPLC) .

The synthesis process typically requires careful control of conditions to minimize degradation and maximize the stability of the final product.

Molecular Structure Analysis

The molecular structure of (211At)Audr consists of a deoxyuridine backbone with an astatine atom covalently bonded to the carbon atom at position 5. This structural modification is crucial for its function as a radiotherapeutic agent.

Data:

  • Molecular Formula: C10_{10}H12_{12}N2_2O5_5At
  • Molecular Weight: Approximately 300 g/mol (exact value may vary depending on isotopic composition)
  • Bonding: The carbon-astatine bond is notably weaker compared to other carbon-halogen bonds, which poses challenges in stability during biological applications .
Chemical Reactions Analysis

(211At)Audr participates in various chemical reactions, primarily involving its interaction with biological molecules:

  • Radiolysis: The high linear energy transfer (LET) from alpha particles emitted by astatine-211 can lead to significant DNA damage, particularly double-strand breaks, which are critical for its therapeutic efficacy .
  • Stability Studies: In vitro studies have shown that (211At)Audr exhibits less stability than its iodine counterpart ([125I]IUdR), with degradation primarily occurring through dehalogenation processes .
Mechanism of Action

The mechanism of action for (211At)Audr involves targeted delivery to cancer cells where it mimics natural nucleosides during DNA synthesis. Upon incorporation into DNA, the emitted alpha particles cause localized damage, leading to cell death.

Data:

  • The cytotoxicity of (211At)Audr has been shown to be significantly higher than that of iodine-labeled counterparts, with studies indicating a tenfold increase in DNA double-strand breaks compared to [125I]IUdR . This enhanced efficacy is attributed to the higher energy and shorter range of alpha particles.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in aqueous environments may vary based on formulation.

Chemical Properties:

  • Stability: The carbon-astatine bond's intrinsic weakness leads to challenges in maintaining stability in vivo.
  • Reactivity: Reacts with nucleophiles and can undergo various substitution reactions typical of halogenated compounds .

Relevant Data:

  • The half-life of astatine-211 is approximately 7.2 hours, necessitating timely application post-synthesis for effective therapeutic use .
Applications

(211At)Audr has promising applications in scientific research and clinical settings:

  1. Targeted Alpha-particle Radiotherapy: It is being investigated as a treatment option for gliomas and other cancers due to its ability to deliver lethal doses of radiation directly to tumor cells while sparing normal tissues.
  2. Research Tool: Its unique properties allow researchers to study DNA damage mechanisms and repair processes in cancer biology.
  3. Potential for Combination Therapies: There is ongoing research into combining (211At)Audr with other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms in cancer cells .
Radiochemistry of Astatine-211-Labeled 5-Astato-2'-Deoxyuridine (211At-AUdR)

Halogen Bond Formation in Nucleoside Analog Labeling

The radiolabeling of nucleoside analogs with astatine-211 (α-emitter, t~1/2~ = 7.2 h) demands precise control over carbon-halogen bond formation. 5-Astato-2'-deoxyuridine ([^211^At]AUdR) mimics thymidine's structure, enabling DNA incorporation during S-phase and delivering cytotoxic α-particles directly to genomic DNA. Its synthesis hinges on establishing a stable C-^211^At bond at the 5-position of deoxyuridine, a process complicated by astatine's unique chemistry—larger atomic radius, higher polarizability, and weaker bond strength compared to iodine [1] [7].

Electrophilic Astatodemetallation vs. Nucleophilic Substitution Strategies

Two primary radiolabeling approaches dominate ^211^At chemistry:

  • Electrophilic Astatodemetallation: Utilizes trialkylstannyl precursors (e.g., 5-(trimethylstannyl)-2'-deoxyuridine), where ^211^At oxidatively replaces the tin moiety. This method achieves high radiochemical yields (RCY, 85–90%) under mild conditions (room temperature, ethanol/aqueous buffer) and is historically preferred for its analogy to iododestannylation [7] [4]. However, it risks colloidal ^211^At formation due to oxidation side products and necessitates rigorous precursor purification to avoid toxic tin byproducts [1].
  • Nucleophilic Substitution: Involves ^211^At¯ attack on electron-deficient aryl groups, often facilitated by aryliodonium or iodoso precursors. Though less established for nucleosides, this method offers regioselectivity advantages, particularly for ortho-substituted aryl rings, and avoids metal contaminants. Recent advances report RCY >80% for model compounds using methanol as solvent at 60°C [3] [8].

Table 1: Comparison of ^211^At Radiolabeling Strategies for AUdR

ParameterElectrophilic AstatodemetallationNucleophilic Substitution
Precursor5-(Trimethylstannyl)-2'-deoxyuridineAryliodonium salts
Reaction ConditionsRT, 5–10 min, pH 5–760°C, 30 min, methanol
Radiochemical Yield (RCY)85–90%77–87%
Key AdvantagesHigh yield, mild conditionsMetal-free, regioselective
LimitationsTin contamination, oxidation side productsRequires elevated temperature

Optimization of N-Succinimidyl 3-[^211^At]Astato-5-Guanidinomethylbenzoate (SAGMB) Conjugation

While AUdR employs direct nucleoside labeling, the prosthetic group SAGMB exemplifies innovations in ^211^At bioconjugation chemistry. SAGMB leverages nucleophilic astatination of an ortho-substituted aryliodonium precursor, where the guanidinomethyl group enhances solubility and targets transporters like SLC6A14. Optimization involves:

  • Precursor Design: Iodonium salts with electron-withdrawing ortho-guanidinomethyl groups facilitate nucleophilic astatination, achieving RCY >80% [1].
  • Conjugation Efficiency: Activated esters react with lysine residues on targeting vectors (e.g., antibodies), but molar activity (Am) is constrained by hydrolysis (~30% loss in 1 h). Co-solvents like acetone (10–20%) improve Am to 15–20 GBq/μmol by minimizing hydrolysis [8].
  • Stability Enhancements: The ortho-guanidine group shields the C-^211^At bond from nucleophilic attack, reducing deastatination by 50% compared to non-substituted analogs in serum [1].

Stability Challenges in Carbon-Astatine Bond Formation

The C-^211^At bond is inherently labile (bond dissociation energy ~28.2 kcal/mol vs. 37.8 kcal/mol for C-I) due to astatine's large size and low electron density [1] [3]. This vulnerability is exacerbated in biological microenvironments, leading to premature dehalogenation and off-target radioactivity accumulation (e.g., thyroid, stomach).

Oxidative Dehalogenation Mechanisms in Acidic/Reductive Microenvironments

^211^At-aryl bonds face two key destabilizing environments:

  • Acidic/Oxidative Conditions (Lysosomes): After cellular internalization, lysosomal H~2~O~2~ and hypochlorous acid (HOCl) oxidize astatine to [At=O]⁺ or [At=O]₃⁺ species. These intermediates weaken the C-^211^At bond, facilitating hydrolysis. Studies show >90% degradation of 3-[^211^At]astatobenzoate in acetate buffer (pH 4.7) with KMnO~4~ within 20 h [3] [6].
  • Enzymatic Dehalogenation (CYP450/Liver Microsomes): Cytochrome P450 enzymes metabolize ^211^At-aryl compounds via oxidative dearomatization, forming quinone-type intermediates that release ^211^At¯. Microsomal assays reveal 70% deastatination of unmodified AUdR analogs within 4 h [3] [10].

Properties

CAS Number

63473-09-6

Product Name

(211At)Audr

IUPAC Name

[1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]astatine

Molecular Formula

C9H11AtN2O5

Molecular Weight

437.18 g/mol

InChI

InChI=1S/C9H11AtN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7?/m0/s1

InChI Key

XUGIUPGPFMOJFV-GFCOJPQKSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)[At])CO)O

Synonyms

(211At)AUdR
5-((211)At)astato-2'-deoxyuridine
5-astato-2'-deoxyuridine

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)[At])CO)O

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=C(C(=O)NC2=O)[At])CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.